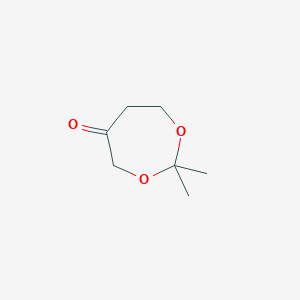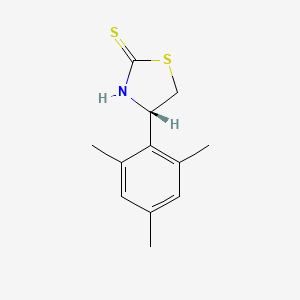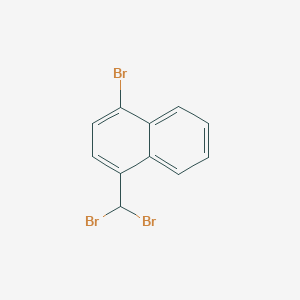
1-Bromo-4-(dibromomethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(dibromomethyl)naphthalene is an organic compound with the molecular formula C₁₁H₇Br₃ It is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(dibromomethyl)naphthalene can be synthesized through the bromination of naphthalene. The process involves the addition of bromine to naphthalene in the presence of a solvent such as carbon tetrachloride (CCl₄) and under irradiation conditions. The reaction typically proceeds at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of photochemical reactors and controlled reaction conditions ensures high yield and purity of the compound. The bromination process is carefully monitored to avoid over-bromination and to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(dibromomethyl)naphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as cyanide, leading to the formation of nitriles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives, and reduction reactions can lead to the removal of bromine atoms.
Common Reagents and Conditions
Bromine (Br₂): Used for the initial bromination of naphthalene.
Carbon Tetrachloride (CCl₄): Solvent used in the bromination reaction.
Irradiation: Light source used to initiate the photochemical bromination process.
Major Products Formed
Nitriles: Formed through substitution reactions with cyanide.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
1-Bromo-4-(dibromomethyl)naphthalene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(dibromomethyl)naphthalene involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methylnaphthalene: A similar brominated naphthalene derivative with a methyl group instead of a dibromomethyl group.
1,3-Dibromonaphthalene: Another brominated naphthalene derivative with bromine atoms at different positions.
Uniqueness
1-Bromo-4-(dibromomethyl)naphthalene is unique due to the presence of a dibromomethyl group, which imparts distinct chemical properties and reactivity compared to other brominated naphthalene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H7Br3 |
|---|---|
Molecular Weight |
378.88 g/mol |
IUPAC Name |
1-bromo-4-(dibromomethyl)naphthalene |
InChI |
InChI=1S/C11H7Br3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,11H |
InChI Key |
TZWHYJYVWBDEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


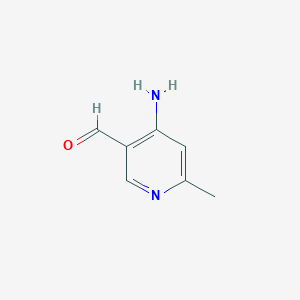
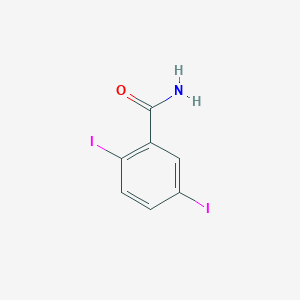
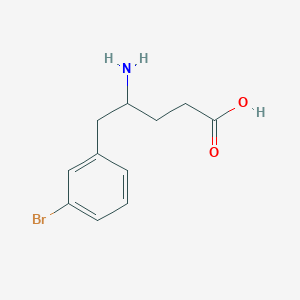
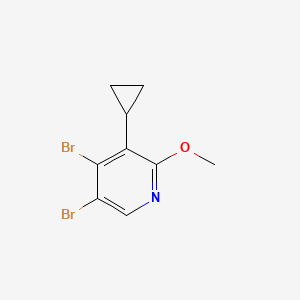

![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)
![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)
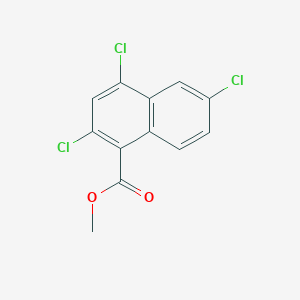
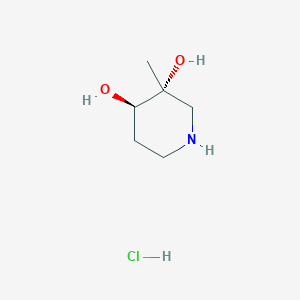

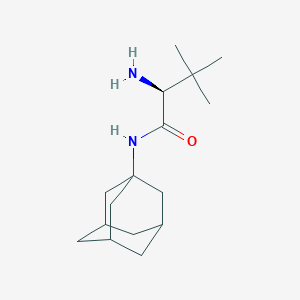
![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
